

Application of Dolutegravir Intermediate-1 in Impurity Profiling: A Comprehensive Guide

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Compound of Interest

Compound Name: *Dolutegravir intermediate-1*

Cat. No.: *B560546*

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Introduction

Dolutegravir (DTG) is a cornerstone of antiretroviral therapy, widely used in the treatment of HIV-1 infection. As an integrase strand transfer inhibitor (INSTI), its efficacy and safety are paramount.^{[1][2]} The manufacturing process of Dolutegravir, a complex multi-step synthesis, can introduce various process-related impurities that need to be meticulously identified, quantified, and controlled to meet stringent regulatory standards.^{[1][3][4]} **Dolutegravir intermediate-1**, a key pyridinone moiety, is a critical building block in the synthesis of the final active pharmaceutical ingredient (API).^[3] This application note details the pivotal role of **Dolutegravir intermediate-1** in impurity profiling, serving as a starting material for the synthesis of potential impurities and as a reference point in analytical method development.

This document provides detailed protocols for the synthesis of key impurities from **Dolutegravir intermediate-1** and their subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented here is intended for researchers, scientists, and drug development professionals engaged in the quality control and process optimization of Dolutegravir.

The Central Role of Dolutegravir Intermediate-1

Dolutegravir intermediate-1, chemically known as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a foundational precursor in several synthetic routes to Dolutegravir.^{[3][5]} Its structure is depicted below:

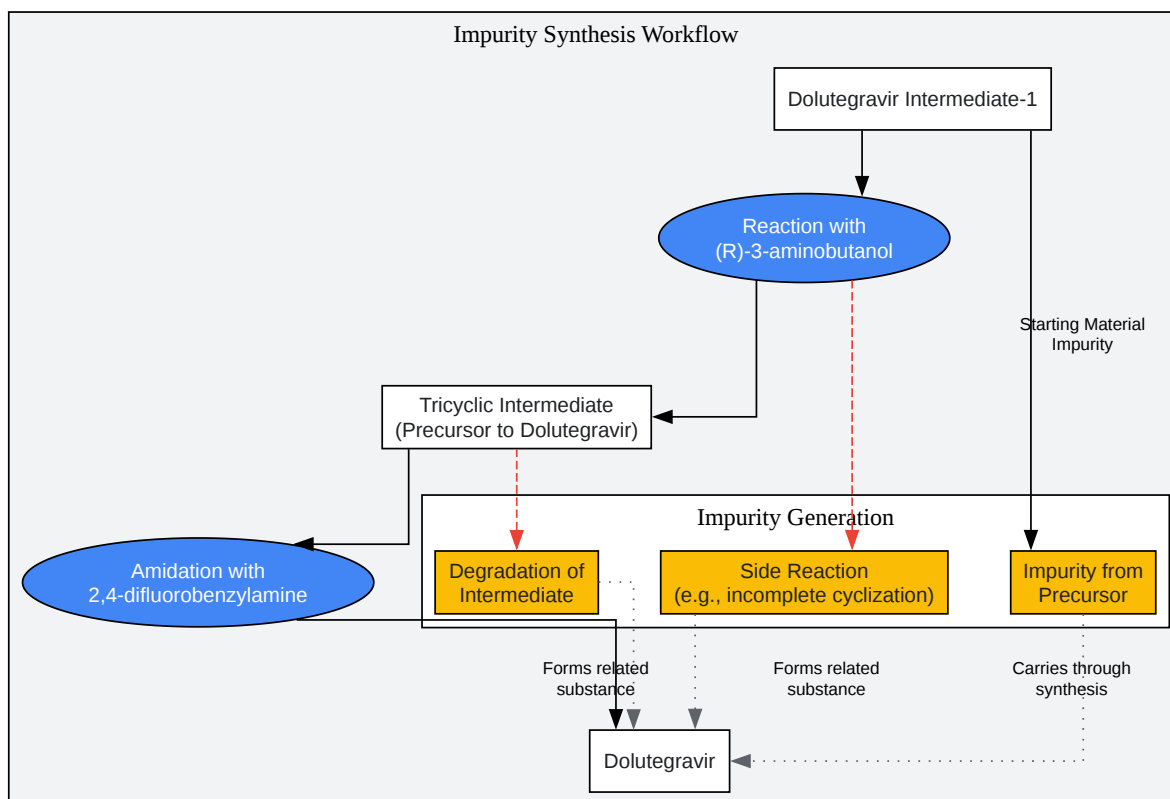
Chemical Structure of **Dolutegravir Intermediate-1**

- IUPAC Name: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- CAS Number: 1335210-23-5
- Molecular Formula: C₁₃H₁₇NO₈

Due to its position early in the synthesis pathway, any impurities in or side-reactions involving **Dolutegravir intermediate-1** can propagate through subsequent steps, leading to the formation of various impurities in the final Dolutegravir API. Therefore, understanding the reactivity of this intermediate is crucial for predicting and controlling the impurity profile of Dolutegravir.

Impurity Synthesis from **Dolutegravir Intermediate-1**

Several process-related impurities of Dolutegravir can be intentionally synthesized from **Dolutegravir intermediate-1**. These synthesized impurities serve as invaluable reference standards for method validation, peak identification in chromatograms, and for conducting forced degradation studies. A generalized workflow for the synthesis of such impurities is outlined below.



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Caption: Workflow for Dolutegravir synthesis and impurity formation from Intermediate-1.

Experimental Protocols

Protocol 1: Synthesis of a Potential Process Impurity

This protocol describes a general procedure for the synthesis of a key tricyclic intermediate from **Dolutegravir intermediate-1**, which is a precursor to Dolutegravir and a potential impurity

if the subsequent reaction step is incomplete.

Materials:

- **Dolutegravir intermediate-1**

- (R)-3-aminobutanol
- Acetonitrile (ACN)
- Methanesulfonic acid
- Dichloromethane (DCM)
- 1N Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **Dolutegravir intermediate-1** (1.0 equivalent) in acetonitrile.
- Add methanesulfonic acid (catalytic amount) and (R)-3-aminobutanol (3.0 equivalents).
- Reflux the reaction mixture for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dilute the residue with dichloromethane and wash with 1N hydrochloric acid.
- Separate the organic phase and extract the aqueous phase with dichloromethane.
- Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under vacuum to obtain the crude tricyclic intermediate.
- Purify the crude product by column chromatography.

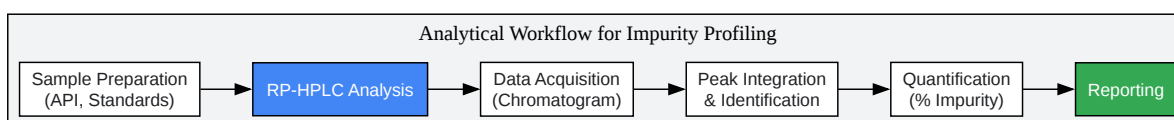
Protocol 2: HPLC Method for Impurity Profiling

This protocol outlines a stability-indicating RP-HPLC method for the separation and quantification of Dolutegravir and its process-related impurities, including any unreacted intermediates.^{[6][7]}

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C8 (150 x 4.6 mm), 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Methanol | | Gradient | Time (min) | %B | | 0 | 30 | | 15 | 80 | | 20 | 80 | | 22 | 30 | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 240 nm (UV) | | Injection Volume | 10 µL |

Sample Preparation:

- **Standard Solution:** Prepare a stock solution of Dolutegravir and each known impurity (including **Dolutegravir intermediate-1**) in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Further dilute to achieve a final concentration of approximately 0.5 µg/mL.
- **Sample Solution:** Accurately weigh and dissolve the Dolutegravir API sample in the diluent to obtain a final concentration of 0.5 mg/mL.



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Caption: Analytical workflow for HPLC-based impurity profiling of Dolutegravir.

Protocol 3: LC-MS Method for Impurity Identification

This protocol provides a general LC-MS method for the identification and structural elucidation of unknown impurities.^{[6][8][9]}

LC Conditions:

Parameter	Condition
Column	C18 (50 x 2.1 mm), 1.8 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Gradient	Optimized for separation of all peaks of interest
Flow Rate	0.3 mL/min
Column Temperature	40°C

| Injection Volume | 5 µL |

MS Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Full Scan (m/z 100-1000) and Product Ion Scan
Precursor/Product Ions	For Dolutegravir: m/z 420.1 -> 136.0[8]
Capillary Voltage	3.5 kV
Source Temperature	150°C

| Desolvation Temperature | 350°C |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison between different batches of Dolutegravir API.

Table 1: Impurity Profile of Dolutegravir Batches

Impurity	RRT	Batch A (%)	Batch B (%)	Batch C (%)	Specification Limit (%)
Dolutegravir Intermediate-1	0.85	< LOQ	0.05	< LOQ	≤ 0.10
Impurity A	1.10	0.08	0.12	0.09	≤ 0.15
Impurity B	1.25	0.06	< LOQ	0.07	≤ 0.10
Unknown Impurity 1	1.35	0.04	0.06	0.05	≤ 0.10
Total Impurities	-	0.18	0.23	0.21	≤ 0.50
RRT: Relative Retention Time with respect to the Dolutegravir peak.					
LOQ: Limit of Quantitation.					

Table 2: Method Validation Summary for HPLC Analysis[6]

Parameter	Dolutegravir	Intermediate-1	Impurity A
Linearity (r ²)	0.9998	0.9995	0.9997
LOD (µg/mL)	0.05	0.08	0.06
LOQ (µg/mL)	0.15	0.24	0.18
Precision (%RSD)	< 1.0	< 2.0	< 1.5
Accuracy (% Recovery)	98.5-101.2	97.8-102.1	98.0-101.5

Conclusion

Dolutegravir intermediate-1 is not only a critical building block in the synthesis of Dolutegravir but also an indispensable tool for comprehensive impurity profiling. By utilizing this intermediate to synthesize potential process-related impurities, researchers can develop and validate robust analytical methods for quality control. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for ensuring the safety, purity, and efficacy of Dolutegravir. A thorough understanding of the chemistry of **Dolutegravir intermediate-1** and its role in impurity formation is essential for the development of a well-controlled and efficient manufacturing process for this vital antiretroviral drug.

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